4-(Bromomethyl)-2,6-di-tert-butylpyridine 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Brand Name: Vulcanchem
CAS No.: 81142-32-7
VCID: VC2051107
InChI: InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr
Molecular Formula: C14H22BrN
Molecular Weight: 284.23 g/mol

4-(Bromomethyl)-2,6-di-tert-butylpyridine

CAS No.: 81142-32-7

Cat. No.: VC2051107

Molecular Formula: C14H22BrN

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2,6-di-tert-butylpyridine - 81142-32-7

Specification

CAS No. 81142-32-7
Molecular Formula C14H22BrN
Molecular Weight 284.23 g/mol
IUPAC Name 4-(bromomethyl)-2,6-ditert-butylpyridine
Standard InChI InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
Standard InChI Key KRGQGAXLBUQGQP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr
Canonical SMILES CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr

Introduction

Identification and Structural Properties

Chemical Identification

4-(Bromomethyl)-2,6-di-tert-butylpyridine is uniquely identified through several standardized chemical identifiers, as presented in Table 1.

Table 1: Chemical Identification Parameters of 4-(Bromomethyl)-2,6-di-tert-butylpyridine

ParameterIdentification
CAS Number81142-32-7
Molecular FormulaC₁₄H₂₂BrN
Molecular Weight284.23 g/mol
InChIInChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
InChIKeyKRGQGAXLBUQGQP-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr
DSSTox Substance IDDTXSID30513259
HS Code2933399090

The compound is also known by several synonyms including 4-(bromomethyl)-2,6-ditert-butylpyridine, 4-(Bromomethyl)-2,6-di(tert-butyl)pyridine, and 4-bromomethyl-2,6-di-t-butylpyridine .

Structural Characteristics

The molecular structure of 4-(Bromomethyl)-2,6-di-tert-butylpyridine consists of a pyridine ring with three key substituents: a bromomethyl group at the para position (C-4) and two tert-butyl groups at the ortho positions (C-2 and C-6). This arrangement creates a molecule with distinctive steric and electronic properties .

The presence of the bulky tert-butyl groups flanking the pyridine nitrogen provides steric protection, while the bromomethyl group serves as a reactive site for synthetic transformations. This structural feature makes the compound particularly useful as a synthetic intermediate.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine are crucial for understanding its behavior in various applications and reactions. Table 2 summarizes these properties.

Table 2: Physical Properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine

PropertyValueSource
Physical StateNot specified in sources-
Density1.157 g/cm³
Boiling Point281.8°C at 760 mmHg
68°C at 0.02 Torr
Flash Point124.2°C
Refractive Index1.512
pKa5.81±0.10 (Predicted)
LogP4.57150
Exact Mass283.09400
PSA12.89000

The compound exhibits properties typical of halogenated pyridine derivatives, with a relatively high boiling point indicative of its molecular weight and structure. The density value suggests it is denser than water, which is common for brominated organic compounds .

Chemical Properties and Reactivity

The chemical reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine is largely governed by three structural features: the pyridine nitrogen, the bromomethyl group, and the tert-butyl substituents.

Synthesis Methods

Common Synthesis Approach

The synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine typically involves the selective bromination of 2,6-di-tert-butylpyridine. This process generally follows established protocols for benzylic bromination.

The most common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination. Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) may be employed to facilitate the radical bromination process.

Reaction Conditions and Considerations

Successful synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine requires careful control of reaction conditions. The following factors are critical for optimizing yield and purity:

  • Temperature control: The reaction typically proceeds under reflux conditions to ensure sufficient energy for radical formation and propagation.

  • Light: As a radical process, the reaction may be photosensitive, with light potentially initiating or accelerating the radical chain reaction.

  • Solvent selection: Chlorinated solvents like carbon tetrachloride or chloroform are commonly used due to their inertness toward radicals and ability to dissolve both the starting material and NBS.

  • Reaction time: Extended reaction times may be necessary to achieve complete conversion, especially given the steric hindrance from the tert-butyl groups.

  • Purification: The product is typically purified through column chromatography or recrystallization to remove unreacted starting materials and succinimide byproducts.

Applications

Role in Organic Synthesis

Hazard TypeClassificationGHS Code
Signal WordWarning-
Skin SensitizationMay cause an allergic skin reactionH317
Eye IrritationCauses serious eye irritationH319
GHS PictogramExclamation Mark (GHS07)-

Precautionary measures include wearing protective gloves, clothing, and eye/face protection (P280). In case of eye contact, rinsing cautiously with water for several minutes and removing contact lenses if present is recommended (P305+P351+P338) .

Comparison with Similar Compounds

4-(Bromomethyl)-2,6-di-tert-butylpyridine shares structural similarities with several other compounds, but its unique combination of features distinguishes it in terms of reactivity and applications. Table 4 presents a comparison with structurally related compounds.

Table 4: Comparison of 4-(Bromomethyl)-2,6-di-tert-butylpyridine with Related Compounds

CompoundStructural FeaturesDistinctive PropertiesTypical Applications
4-(Bromomethyl)-2,6-di-tert-butylpyridinePyridine ring with bromomethyl at C-4 and tert-butyl groups at C-2 and C-6Reactive bromomethyl group with steric protection from tert-butyl groupsPharmaceutical synthesis, ligand preparation
4-Bromo-2,6-di-tert-butylphenolPhenol ring with bromine at C-4 and tert-butyl groups at C-2 and C-6Phenolic OH group provides different reactivity compared to pyridineAntioxidant applications, polymer chemistry
2,6-Di-tert-butylpyridinePyridine ring with tert-butyl groups at C-2 and C-6Lacks reactive bromomethyl group, serves primarily as a hindered baseUsed as a proton sponge in organic reactions

The distinctive combination of the reactive bromomethyl group and the sterically hindering tert-butyl substituents in 4-(Bromomethyl)-2,6-di-tert-butylpyridine provides a unique reactivity profile advantageous for specific synthetic applications .

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